![molecular formula C19H17NO B14724122 5,5-dimethyl-6H-benzo[c]acridin-6-ol CAS No. 5443-60-7](/img/structure/B14724122.png)
5,5-dimethyl-6H-benzo[c]acridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-6H-benzo[c]acridin-6-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability. This compound is characterized by its unique polycyclic structure, which includes a benzene ring fused to an acridine core. The presence of the hydroxyl group at the 6-position and the dimethyl groups at the 5-position contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-6H-benzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the final product can be obtained via the formation of intermediates through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. specific industrial methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethyl-6H-benzo[c]acridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-6H-benzo[c]acridin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-6H-benzo[c]acridin-6-ol involves its interaction with biological targets. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes. This intercalation is driven by charge transfer and π-stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a similar planar structure.
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant.
Uniqueness
5,5-dimethyl-6H-benzo[c]acridin-6-ol is unique due to the presence of the dimethyl groups and the hydroxyl group, which confer distinct chemical and biological properties compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
5443-60-7 |
|---|---|
Molekularformel |
C19H17NO |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
5,5-dimethyl-6H-benzo[c]acridin-6-ol |
InChI |
InChI=1S/C19H17NO/c1-19(2)15-9-5-4-8-13(15)17-14(18(19)21)11-12-7-3-6-10-16(12)20-17/h3-11,18,21H,1-2H3 |
InChI-Schlüssel |
JKYKTJFAJIASPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



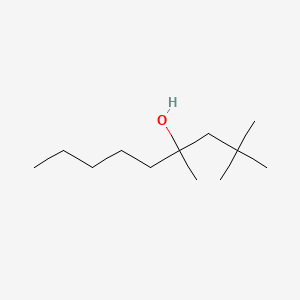
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
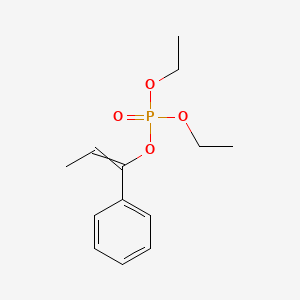
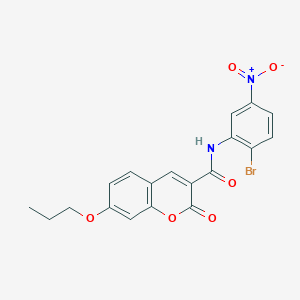
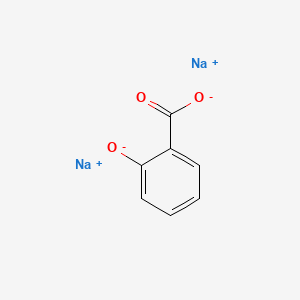
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)

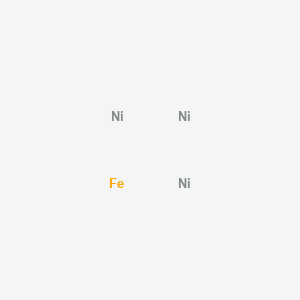
![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)

